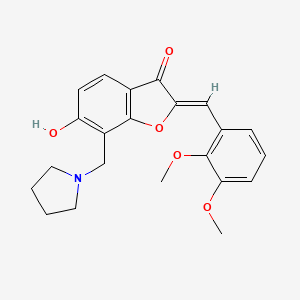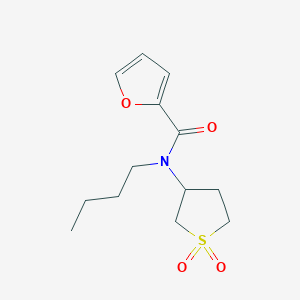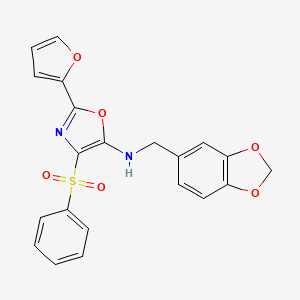![molecular formula C19H17N3O4S2 B2961002 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 892979-62-3](/img/structure/B2961002.png)
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamoyl compounds are a class of organic compounds that contain a methylcarbamoyl functional group, which consists of a carbonyl group (C=O) attached to NH2 and a methyl group (CH3). They are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, N-Methylcarbamoyl azide has been structurally characterized, with both N3 and CH3 groups in the molecule adopting a syn conformation with the C=O bond .Chemical Reactions Analysis
The chemical reactions involving methylcarbamoyl compounds can be complex and varied. For example, N-Methylcarbamoyl azide decomposes into Me(H)NNCO/N2 and MeNCO/HN3 through Curtius-rearrangement and a retro-ene reaction, respectively .Scientific Research Applications
Antibacterial and Antifungal Activities
Studies on thiophene-3-carboxamide derivatives, which share structural similarities with the compound , have demonstrated notable antibacterial and antifungal activities. These activities suggest a potential application of such compounds in the development of new antimicrobial agents. The structural analysis revealed that certain molecular conformations, facilitated by intramolecular hydrogen bonding, might be responsible for these biological activities (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Heterocyclic Chemistry and Novel Ring Systems
Research into the photocyclization of benzothiophene-carboxamide derivatives has led to the creation of novel heterocyclic ring systems, such as benzothienoquinolines and benzothienotetrazoloquinolines. These novel compounds have potential applications in the development of new therapeutic agents and in materials science due to their unique chemical properties (J. Mckenney, R. Castle, 1987).
Nitration and Molecular Modifications
The nitration of benzo[b]thiophen derivatives has been explored for the functionalization of the benzothiophene ring, which is a core structure in many pharmacologically active compounds. This research highlights the chemical versatility of benzothiophene derivatives and their potential for further modification to enhance their biological activities (I. Brown, S. T. Reid, N. Brown, K. Armstrong, M. Martin-smith, W. Sneader, G. Brophy, S. Sternhell, 1969).
Anticancer Drug Design
The design of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, incorporating elements similar to the target compound, has shown promising therapeutic indexes in anticancer drug research. This indicates the potential of such compounds in the design and development of new anticancer therapies (G. Sosnovsky, N. U. Rao, S. W. Li, 1986).
Antitumor Agents and In Vitro Evaluation
The synthesis and evaluation of benzothiazole derivatives, closely related to the target compound, have demonstrated potent antitumor activities. These findings suggest the utility of such compounds in the development of novel antitumor agents, highlighting the importance of structural modifications to achieve desired biological effects (Masao Yoshida, Ichiro Hayakawa, Noriyuki Hayashi, Toshinori Agatsuma, Youko Oda, Fumie Tanzawa, Shiho Iwasaki, Kumiko Koyama, Hidehiko Furukawa, Shinichi Kurakata, Yuichi Sugano, 2005).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound depend on its specific properties and uses. For example, N-methylcarbamoyl chloride has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and effects. For example, Methocarbamol is currently used for short-term musculoskeletal pain, and future research may focus on expanding its uses or improving its effectiveness .
properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-18(24)16-12-4-2-3-5-14(12)28-19(16)21-17(23)15-9-10-8-11(22(25)26)6-7-13(10)27-15/h6-9H,2-5H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPKNDRFOIQOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)


![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)